molecular formula C15H11N3OS B10851056 N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide

Cat. No.: B10851056
M. Wt: 281.3 g/mol
InChI Key: NNBHDRDMPNNEKO-UHFFFAOYSA-N
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Description

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the benzamide group can be attached via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is unique due to its combination of a thiazole ring, pyridine ring, and benzamide group, which confer distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anticancer agent highlights its versatility and potential for therapeutic applications.

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H11N3OS/c19-14(11-6-2-1-3-7-11)18-15-17-13(10-20-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19)

InChI Key

NNBHDRDMPNNEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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